Zardaverine

説明

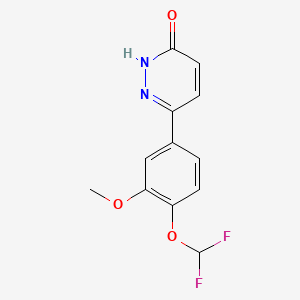

Zardaverine is a pyridazinone derivative in which pyridazin-3(2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group. It is a phosphodiesterase inhibitor, selective for PDE3 and 4. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, a peripheral nervous system drug, an anti-asthmatic drug and a bronchodilator agent. It is an organofluorine compound and a pyridazinone.

作用機序

Target of Action

Zardaverine is a dual-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .

Mode of Action

this compound inhibits the activity of PDE3 and PDE4, leading to an increase in intracellular cAMP levels . It’s important to note that the antitumor activity of this compound is independent of pde3/4 inhibition and intracellular camp levels . Instead, it has been found to induce G0/G1 phase cell cycle arrest in sensitive hepatocellular carcinoma (HCC) cells through dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway. By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels .

Result of Action

this compound has been shown to have potent and selective antitumor activity against certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells, which can inhibit cell proliferation . Notably, the expression of Rb, a tumor suppressor protein, is inversely related to the cell sensitivity to this compound .

生化学分析

Biochemical Properties

Zardaverine interacts with PDE3 and PDE4 enzymes, inhibiting their activity . Its antitumor activity is independent of PDE3/4 inhibition .

Cellular Effects

This compound has been found to selectively inhibit the proliferation of certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells through dysregulating cell cycle-associated proteins . The expression of retinoblastoma protein (Rb) is inversely related to the cell sensitivity to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb . The mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles .

Temporal Effects in Laboratory Settings

This compound induces apoptosis in a time- and concentration-dependent manner in certain HCC cells

Metabolic Pathways

It’s known that this compound can increase intracellular cAMP levels , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well defined.

生物活性

Zardaverine, a dual-selective phosphodiesterase (PDE) 3/4 inhibitor, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and respiratory diseases. This article reviews the compound's biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound was initially developed for its bronchodilator properties but has since been investigated for its antitumor activity. It acts primarily by inhibiting phosphodiesterases, which play a crucial role in cellular signaling pathways by regulating cyclic adenosine monophosphate (cAMP) levels.

This compound exhibits selective cytotoxicity against certain cancer cell lines, particularly hepatocellular carcinoma (HCC) and embryonal rhabdomyosarcoma (ERMS). Studies have shown that this compound's antitumor activity is independent of its PDE inhibition capabilities. Instead, it induces cell cycle arrest and apoptosis through the regulation of proteins involved in cell proliferation and survival.

- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in sensitive HCC cells by dysregulating cell cycle-associated proteins such as Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb. Notably, the expression of Rb is inversely related to the sensitivity of cells to this compound .

- Apoptosis Induction : The compound promotes apoptosis in HCC cells through the activation of caspases and PARP cleavage. The apoptosis is dose- and time-dependent, demonstrating significant effects at concentrations as low as 0.3 µM .

Selectivity and Efficacy

This compound has shown potent activity against specific cancer cell lines while sparing others. For instance:

- Hepatocellular Carcinoma : this compound demonstrated IC50 values ranging from 36.6 to 288.0 nM against four HCC cell lines (Bel-7402, Bel-7404, QGY-7701, SMMC-7721), while being ineffective at concentrations over 30 µM against other tested lines .

- Embryonal Rhabdomyosarcoma : In a study involving CS242 ERMS cells, this compound was found to be over 1,000-fold more potent compared to non-malignant fibroblasts. Chronic exposure led to the emergence of resistant cells, indicating a selective action against tumor cells .

In Vivo Studies

In vivo studies using xenograft models have confirmed this compound's antitumor efficacy. Treatment with this compound resulted in significant tumor growth inhibition at doses of 60 mg/kg and tumor regression at 200 mg/kg in Bel-7402 xenografts without adversely affecting the body weight of treated animals .

Clinical Implications

This compound's unique mechanism of action and selective cytotoxicity suggest its potential as a targeted therapy for specific cancers. The findings indicate that this compound could be further explored in clinical settings for treating HCC and possibly other malignancies characterized by similar signaling pathways.

Comparative Efficacy Table

| Cell Line | IC50 (nM) | Response to this compound |

|---|---|---|

| Bel-7402 | 36.6 | Sensitive |

| Bel-7404 | 288.0 | Sensitive |

| QGY-7701 | TBD | Sensitive |

| SMMC-7721 | TBD | Sensitive |

| SNU-739 | >30 µM | Resistant |

| HCT116 | >30 µM | Resistant |

| CS242 ERMS | TBD | Highly Sensitive |

科学的研究の応用

Applications in Asthma Treatment

Zardaverine was initially developed as a therapeutic agent for asthma due to its potent bronchodilatory effects. In preclinical studies, it was found to inhibit allergen-induced bronchoconstriction effectively. Key findings include:

- Inhibition of Airway Hyperresponsiveness : In rat models, this compound reduced airway hyperresponsiveness to serotonin and significantly decreased neutrophil infiltration and tumor necrosis factor alpha release in bronchoalveolar lavage fluid following endotoxin exposure .

- Comparison with Theophylline : this compound was noted to be more potent than theophylline in inhibiting bronchoconstriction while maintaining similar efficacy levels .

Hepatocellular Carcinoma

This compound has shown promise as an antitumor agent against hepatocellular carcinoma, characterized by:

- Selective Inhibition of Tumor Cell Proliferation : Studies revealed that this compound selectively inhibited the proliferation of HCC cells independently of its PDE inhibitory activity. This suggests alternative pathways through which this compound exerts its effects .

- Cell Cycle Modulation : this compound induced G0/G1 phase cell cycle arrest in sensitive HCC cells by dysregulating proteins such as cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Embryonal Rhabdomyosarcoma

This compound has also been investigated for its effects on embryonal rhabdomyosarcoma:

- Potent Cytotoxicity : It exhibited remarkable selectivity against CS242 embryonal rhabdomyosarcoma cells, with an IC50 value indicating significant potency compared to non-malignant fibroblasts .

- Resistance Development : Chronic treatment led to the emergence of resistant cell populations, underscoring the need for further research into combination therapies or alternative dosing strategies .

Efficacy Table

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Zardaverine’s PDE3/4 inhibitory activity in vitro?

- Answer: To evaluate PDE3/4 inhibition, use purified PDE isoforms in enzymatic assays with cAMP/cGMP as substrates. Measure this compound’s IC50 via fluorescence polarization or radioisotope-based methods. Include forskolin (10–50 µM) to stimulate cAMP production in cell-based assays (e.g., human peripheral blood eosinophils), and quantify intracellular cAMP via ELISA or HPLC . Validate results against selective PDE inhibitors like rolipram (PDE4) and trequinsin (PDE3) to confirm specificity .

Q. How should researchers design dose-response experiments to evaluate this compound’s antitumor effects in hepatocellular carcinoma (HCC) cell lines?

- Answer: Use HCC cell lines (e.g., Bel-7402, SMMC-7721) and treat with this compound at 0–30 µM for 72 hours. Assess proliferation via MTT or BrdU assays. Include controls with PDE3/4 inhibitors (e.g., rolipram) to differentiate PDE-dependent vs. independent mechanisms. For apoptosis, measure caspase-3/8/9 activation and PARP cleavage via Western blot .

Q. What are critical considerations for ensuring this compound’s stability in experimental setups?

- Answer: Store this compound powder at -20°C (stable for 3 years). Prepare stock solutions in DMSO (e.g., 20 mg/mL) and avoid freeze-thaw cycles. For cell culture, use working concentrations ≤30 µM to prevent solvent toxicity. Confirm purity (>98%) via HPLC before use .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s antitumor mechanisms (PDE inhibition vs. PDE-independent pathways)?

- Answer: Compare this compound’s effects with selective PDE3/4 inhibitors (e.g., trequinsin, rolipram) in parallel experiments. Measure intracellular cAMP levels in sensitive (Bel-7402) vs. resistant (SNU-739) HCC cells using ELISA. If cAMP elevation is similar across cell types but antitumor activity is selective, this suggests PDE-independent mechanisms (e.g., Rb protein dysregulation) . Validate via siRNA knockdown of PDE3/4 or Rb overexpression .

Q. What advanced techniques are recommended to analyze this compound-induced cell cycle arrest in G0/G1 phase?

- Answer: Perform flow cytometry (PI staining) to quantify cell cycle distribution. Use Western blot to assess cyclins (Cyclin A/E), CDKs (CDK2/4/6), and checkpoint regulators (p21, Rb). For example, this compound (0.1 µM, 24h) reduces Cyclin A/E and CDK2/4/6 in sensitive HCC cells, while Rb downregulation correlates with sensitivity .

Q. How should in vivo studies be designed to evaluate this compound’s selective antitumor activity in xenograft models?

- Answer: Implant sensitive (Bel-7402) and resistant (HCT116) HCC cells into nude mice. Administer this compound intraperitoneally (60–200 mg/kg/day for 14 days). Monitor tumor volume, body weight, and survival. Terminate the study at ethical endpoints (e.g., tumor volume >2000 mm³). Immunohistochemistry of excised tumors can assess Rb and apoptosis markers (e.g., cleaved caspase-3) .

Q. Methodological Recommendations

- For PDE Activity Assays: Include IBMX (non-selective PDE inhibitor) as a positive control .

- For In Vivo Dosing: Optimize based on pharmacokinetic studies; this compound’s half-life may require BID dosing for sustained efficacy .

- For Contradictory Data: Use multi-omics approaches (e.g., phosphoproteomics) to identify PDE-independent targets .

特性

IUPAC Name |

3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMQDJPMQIHLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042559 | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-10-4 | |

| Record name | Zardaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zardaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zardaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZARDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。